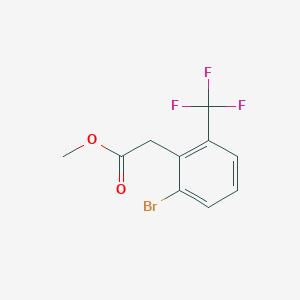
Methyl 2-(2-bromo-6-(trifluoromethyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-bromo-6-(trifluoromethyl)phenyl)acetate is an organic compound that features a bromine atom and a trifluoromethyl group attached to a phenyl ring, with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-6-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(2-bromo-6-(trifluoromethyl)phenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the careful control of temperature, pressure, and the use of high-purity reagents to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-6-(trifluoromethyl)phenyl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted phenyl acetates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-(2-bromo-6-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-6-(trifluoromethyl)phenyl)acetate involves its interaction with various molecular targets depending on the specific application. For example, in pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-bromo-4-(trifluoromethyl)phenyl)acetate
- Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)acetate
- Methyl 2-(2-bromo-3-(trifluoromethyl)phenyl)acetate
Uniqueness
Methyl 2-(2-bromo-6-(trifluoromethyl)phenyl)acetate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C10H8BrF3O2 |
|---|---|
Molecular Weight |
297.07 g/mol |
IUPAC Name |
methyl 2-[2-bromo-6-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)5-6-7(10(12,13)14)3-2-4-8(6)11/h2-4H,5H2,1H3 |
InChI Key |
ILOLSKXUXLDAOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC=C1Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















